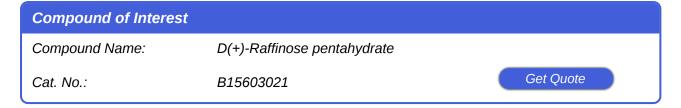


A Technical Guide to the Water Solubility and Stability of D(+)-Raffinose Pentahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aqueous solubility and stability of **D(+)-Raffinose pentahydrate**. The information is compiled to support researchers, scientists, and professionals in drug development in their understanding and utilization of this trisaccharide.

Introduction to D(+)-Raffinose Pentahydrate

D(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose, glucose, and fructose moieties.[1] It is commonly found in a variety of vegetables and grains.[2] In scientific and pharmaceutical applications, it serves various purposes, including as a carbon source in microbiology and as a component in cryoprotectant solutions. Understanding its solubility and stability is crucial for its effective application.

Water Solubility of D(+)-Raffinose Pentahydrate

D(+)-Raffinose pentahydrate is known to be soluble in water.[3] Various sources report its aqueous solubility, although a comprehensive temperature-dependent solubility curve is not readily available in published literature. The reported solubility values are summarized in the table below.



Table 1: Reported Aqueous Solubility of D(+)-Raffinose

Pentahvdrate

Solubility Value	Solvent	Temperature	Source
0.1 g/mL	H₂O	Not Specified	Sigma-Aldrich
50 mg/mL	H ₂ O	Not Specified	ChemicalBook[1]
1 mg/mL	PBS (pH 7.2)	Not Specified	Cayman Chemical[2]
143 g/L	H₂O	Not Specified	ChemicalBook
"Soluble"	Water	Not Specified	Thermo Scientific Chemicals[3]

It is important to note that the solubility of sugars is generally temperature-dependent, with solubility increasing with temperature. For precise applications, it is recommended to determine the solubility at the specific temperature of interest using the experimental protocol outlined in this guide.

D(+)-Raffinose pentahydrate is also soluble in other solvents, as detailed in the table below.

Table 2: Solubility of D(+)-Raffinose Pentahydrate in

Other Solvents

Solvent	Solubility	Source
Ethanol	~0.1 mg/mL	Cayman Chemical[2]
DMSO	~20 mg/mL	Cayman Chemical[2]
Dimethyl formamide	~15 mg/mL	Cayman Chemical[2]
Pyridine	Soluble	Thermo Scientific Chemicals[3]

Stability of D(+)-Raffinose Pentahydrate

The stability of **D(+)-Raffinose pentahydrate** is influenced by several factors, including temperature, pH, and the presence of enzymes.



General Stability and Storage

As a crystalline solid, **D(+)-Raffinose pentahydrate** is stable for at least four years when stored at -20°C.[2] It is hygroscopic and should be protected from moisture.[3] It is also incompatible with strong oxidizing agents.[3]

pH and Temperature Stability

While comprehensive kinetic data for the hydrolysis of raffinose across a wide range of pH and temperatures is limited in publicly available literature, some studies provide insights into its stability under specific conditions.

The hydrolysis of trisaccharides, including raffinose, has been studied in subcritical water at high temperatures (150-230°C).[4] Under these conditions, the degradation of the constituent monosaccharides produces acidic compounds that catalyze the hydrolysis, which does not follow simple first-order kinetics.[4]

In the context of enzymatic degradation, a β -D-fructofuranosidase has been shown to be stable in a pH range of 5.5–8.0 and at temperatures below 50°C, and it can completely hydrolyze a 2% raffinose solution within 8 hours.[5] This indicates that in the presence of such enzymes, raffinose will be degraded under these conditions.

Enzymatic Hydrolysis

D(+)-Raffinose is susceptible to enzymatic hydrolysis. The enzyme α -galactosidase hydrolyzes raffinose into D-galactose and sucrose.[2] Invertase can also cleave raffinose. One study identified an invertase with high specific activity for raffinose hydrolysis at pH 6.5 and 35°C.[6]

The enzymatic hydrolysis pathway is a key consideration in applications where such enzymes may be present.

Experimental Protocols

The following sections provide detailed methodologies for determining the water solubility and assessing the stability of **D(+)-Raffinose pentahydrate**.



Protocol for Determining Temperature-Dependent Aqueous Solubility

This protocol describes an isothermal method for determining the solubility of **D(+)-Raffinose pentahydrate** in water at various temperatures.

4.1.1. Materials and Equipment

- **D(+)-Raffinose pentahydrate** (high purity)
- Deionized or distilled water
- Temperature-controlled shaker or water bath
- Calibrated thermometer
- Analytical balance
- Vials or flasks with secure caps
- Syringe filters (e.g., 0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD)
- · Volumetric flasks and pipettes

4.1.2. Procedure

- · Preparation of Saturated Solutions:
 - Add an excess amount of D(+)-Raffinose pentahydrate to a known volume of water in several vials. The excess solid should be clearly visible.
 - Place the vials in a temperature-controlled shaker set to the desired temperature.
 - Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.



- · Sample Collection and Preparation:
 - Once equilibrated, stop the agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
 - Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.
 - Record the exact volume of the filtered supernatant.
 - Dilute the filtered solution to a known volume with water.
- Quantification by HPLC:
 - Prepare a series of standard solutions of D(+)-Raffinose pentahydrate of known concentrations.
 - Analyze the standard solutions and the diluted sample solution by HPLC. A typical HPLC method for oligosaccharides can be used.[7][8]
 - Generate a calibration curve from the peak areas of the standard solutions.
 - Determine the concentration of D(+)-Raffinose pentahydrate in the diluted sample solution using the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution, accounting for the dilution.
 - Express the solubility in desired units (e.g., g/100 mL or mol/L).
 - Repeat the procedure for each desired temperature.

Protocol for Accelerated Stability Testing

This protocol outlines a forced degradation study to assess the stability of **D(+)-Raffinose pentahydrate** under various stress conditions.



4.2.1. Materials and Equipment

- D(+)-Raffinose pentahydrate
- Buffers of various pH values (e.g., pH 4, 7, 9)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
- Hydrogen peroxide (H₂O₂) solution
- Temperature-controlled ovens or incubators
- · HPLC system with a stability-indicating method
- pH meter

4.2.2. Procedure

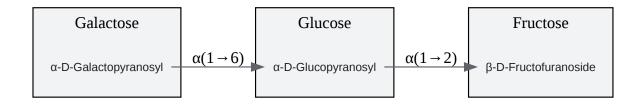
- Preparation of Stock Solution:
 - Prepare a stock solution of D(+)-Raffinose pentahydrate of known concentration in water.
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 M) and incubate at an elevated temperature (e.g., 60°C).
 - Base Hydrolysis: Mix the stock solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 M) and incubate at an elevated temperature (e.g., 60°C).
 - Oxidation: Mix the stock solution with an equal volume of a suitable concentration of H₂O₂
 (e.g., 3%) and store at room temperature, protected from light.
 - Thermal Degradation: Place the stock solution (in a neutral pH buffer) in a hightemperature oven (e.g., 80°C).
- Time-Point Sampling:



- Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the acidic and basic samples before analysis.
- Analysis by HPLC:
 - Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method. The method should be able to separate the intact D(+)-Raffinose pentahydrate from its degradation products.
 - Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.
- Data Evaluation:
 - Calculate the percentage of degradation at each time point for each stress condition.
 - Identify the major degradation products if possible by comparing their retention times to known standards (e.g., glucose, fructose, galactose, sucrose).

Visualizations

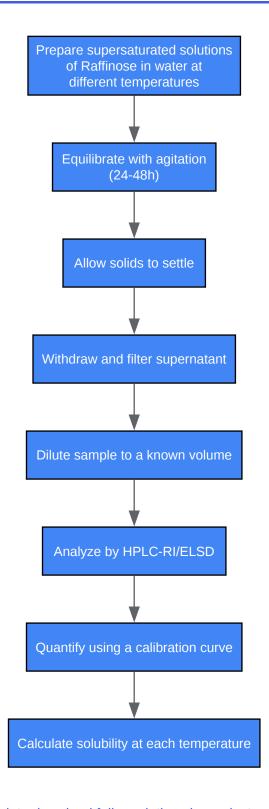
The following diagrams illustrate key aspects of **D(+)-Raffinose pentahydrate**.



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Caption: Chemical structure linkage of D(+)-Raffinose.

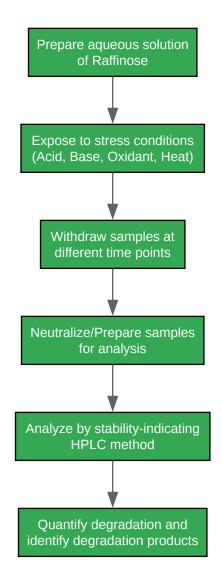




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Caption: Experimental workflow for determining solubility.





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Caption: Workflow for accelerated stability testing.



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Caption: Enzymatic hydrolysis by α -Galactosidase.



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